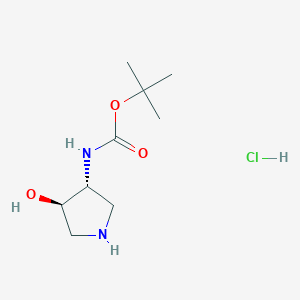

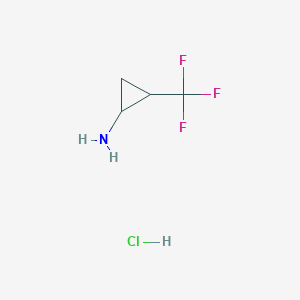

![molecular formula C6H8O2 B3111109 rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one CAS No. 1820574-46-6](/img/structure/B3111109.png)

rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one

Vue d'ensemble

Description

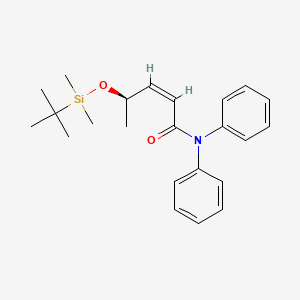

“rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one” is a chemical compound with the IUPAC name (1S,5R)-3-oxabicyclo [3.2.0]heptan-6-one . It has a molecular weight of 112.13 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, the azabicyclo [3.2.0]heptan-7-ones have been prepared from pyrrole . The general approach involves substitution of pyrrole at the 2- and 5-carbon atoms, catalytic hydrogenation to produce pyrrolidine-2-acetic acid derivatives, and cyclisation .Molecular Structure Analysis

The InChI code for this compound is 1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 . This indicates that the compound has a bicyclic structure with an oxygen atom incorporated into one of the rings.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 112.13 . The InChI code for this compound is 1S/C6H8O2/c7-6-1-4-2-8-3-5(4)6/h4-5H,1-3H2/t4-,5+/m1/s1 .Applications De Recherche Scientifique

1. Cocrystal Formation and Structural Analysis

The compound rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one has been studied in the formation of cocrystals. For example, the 1:1 cocrystal with rac-7-oxabicyclo[2.2.1]heptane-2,3-dicarboxylic acid and 2-aminobenzothiazole has been analyzed, revealing interesting intermolecular hydrogen bonds and π–π interactions, contributing to our understanding of molecular interactions and crystal engineering (Wang, Hu, & Wang, 2008).

2. Radiochemical Synthesis for PET Imaging

This compound has been utilized in the development of potential PET tracers for imaging cerebral α7 nicotinic acetylcholine receptors. The synthesis and evaluation of a radiolabeled derivative, specifically aimed at neurological applications, demonstrates the compound’s relevance in advanced imaging techniques (Gao et al., 2012).

3. Microbial Baeyer-Villiger Reaction Studies

Studies on racemic variants of this compound, such as racemic 2-bromobicyclo[3.2.0]heptan-6-one, have been subjected to microbial Baeyer-Villiger reactions. This research is significant for understanding regioisomeric and enantioselective transformations in organic chemistry, contributing to synthetic methodologies (Königsberger & Griengl, 1994).

4. Gas Electron Diffraction Studies

The molecular structure of closely related compounds like 7-oxabicyclo[2.2.1]heptane has been investigated using gas electron diffraction. This research provides crucial insights into the bond lengths and angles in cyclic ethers, contributing to a better understanding of their structural properties (Oyanagi et al., 1975).

5. Synthesis and Biological Activity Studies

The compound has been central to the synthesis of marine natural products, with studies focusing on the preparation of tricyclic epoxy alcohols and oxetanes from functionalized derivatives. These syntheses are important for the development of new drugs and understanding biological activities (Proemmel, Wartchow, & Hoffmann, 2002).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling . In case of skin contact, wash with plenty of soap and water .

Mécanisme D'action

Target of Action

The primary targets of rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one are currently unknown

Biochemical Pathways

The biochemical pathways affected by rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one are currently unknown . Understanding these pathways and their downstream effects will provide insights into the compound’s mechanism of action.

Result of Action

The molecular and cellular effects of rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . 20]heptan-7-one is currently unavailable.

Propriétés

IUPAC Name |

(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O2/c7-5-3-4-1-2-8-6(4)5/h4,6H,1-3H2/t4-,6-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKRBHKQNGYBGBD-NJGYIYPDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2C1CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@H]2[C@@H]1CC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

rac-(1S,5S)-2-oxabicyclo[3.2.0]heptan-7-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

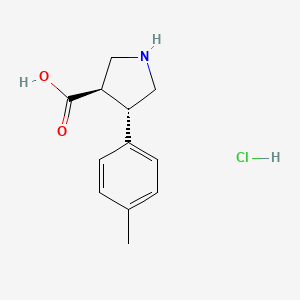

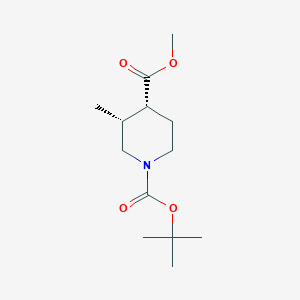

![tert-butyl (1R,4R)-5-oxo-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B3111034.png)

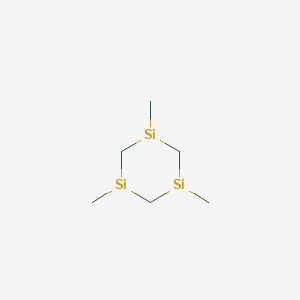

![N-[trans-4-(Aminomethyl)cyclohexyl]-carbamic acid 1,1-dimethylethyl ester hemioxalate](/img/structure/B3111042.png)

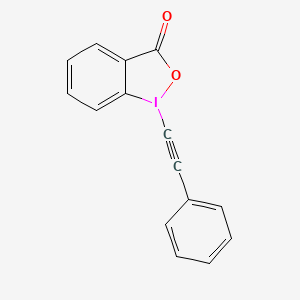

![5-oxo-5-[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]pentanoic acid](/img/structure/B3111089.png)

![rac-(1S,5S)-3-azabicyclo[3.1.0]hex-1-ylmethanol](/img/structure/B3111107.png)